

Spectral Analysis of Dodec-4-en-2-one: A Technical Guide

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Compound of Interest

Compound Name: Dodec-4-en-2-one

Cat. No.: B15285535

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectral data for **Dodec-4-en-2-one**, a long-chain unsaturated ketone. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for acquiring such spectra.

Predicted Spectral Data

The following tables summarize the predicted spectral data for **Dodec-4-en-2-one**. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ^1H NMR Spectral Data for Dodec-4-en-2-one

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~6.8	dt	1H	H-5
~6.1	d	1H	H-4
~2.5	t	2H	H-3
~2.1	s	3H	H-1
~2.0	q	2H	H-6
~1.2-1.4	m	8H	H-7 to H-10
~0.9	t	3H	H-12

Predicted in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (0 ppm).

Table 2: Predicted ¹³C NMR Spectral Data for Dodec-4-en-2-one

Chemical Shift (δ , ppm)	Carbon Assignment
~198	C-2 (C=O)
~148	C-5 (=CH)
~130	C-4 (=CH)
~40	C-3 (-CH ₂ -)
~32	C-6 (-CH ₂ -)
~29-30	C-7 to C-10 (-CH ₂ -)
~28	C-1 (-CH ₃)
~22	C-11 (-CH ₂ -)
~14	C-12 (-CH ₃)

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Absorption Data for Dodec-4-en-2-one

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~3020	=C-H	Stretching
~2960-2850	C-H (alkane)	Stretching
~1675	C=O (conjugated)	Stretching
~1630	C=C	Stretching
~1465	C-H (alkane)	Bending

Table 4: Predicted Mass Spectrometry Data for Dodec-4-en-2-one

m/z	Interpretation
182	[M] ⁺ (Molecular Ion)
167	[M - CH ₃] ⁺
139	[M - C ₃ H ₇] ⁺
111	[M - C ₅ H ₁₁] ⁺
97	[C ₇ H ₁₃] ⁺
83	[C ₆ H ₁₁] ⁺
69	[C ₅ H ₉] ⁺
55	[C ₄ H ₇] ⁺
43	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data. Actual parameters may need to be optimized based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Dissolve approximately 5-10 mg of **Dodec-4-en-2-one** in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Spectroscopy:

- Instrument: 400 MHz NMR Spectrometer.
- Pulse Program: Standard single-pulse experiment.
- Acquisition Parameters:
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~3-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 (signal-to-noise dependent).
- Processing:
 - Apply a Fourier transform to the Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift to the TMS signal at 0 ppm.
 - Integrate the signals to determine the relative number of protons.

3. ^{13}C NMR Spectroscopy:

- Instrument: 100 MHz NMR Spectrometer (corresponding to a 400 MHz ^1H frequency).
- Pulse Program: Proton-decoupled pulse sequence.
- Acquisition Parameters:
 - Spectral Width: 0 to 220 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the spectrum.
 - Calibrate the chemical shift using the solvent peak as a secondary reference (e.g., CDCl_3 at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation:

- For a neat liquid sample, a small drop of **Dodec-4-en-2-one** can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.^[1]
- Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).

2. Data Acquisition:

- Instrument: FT-IR Spectrometer with an ATR accessory.
- Procedure:

- Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.^[1]
- Place the sample on the crystal and apply pressure to ensure good contact.
- Acquire the sample spectrum.
- Parameters:
 - Spectral Range: 4000 to 400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Number of Scans: 16-32.

Mass Spectrometry (MS)

1. Sample Introduction:

- Introduce a dilute solution of **Dodec-4-en-2-one** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

2. Ionization:

- Method: Electron Ionization (EI) is a common method for volatile compounds like ketones.
- Energy: Typically 70 eV.

3. Mass Analysis:

- Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is commonly used.
- Mode: Positive ion mode.
- Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

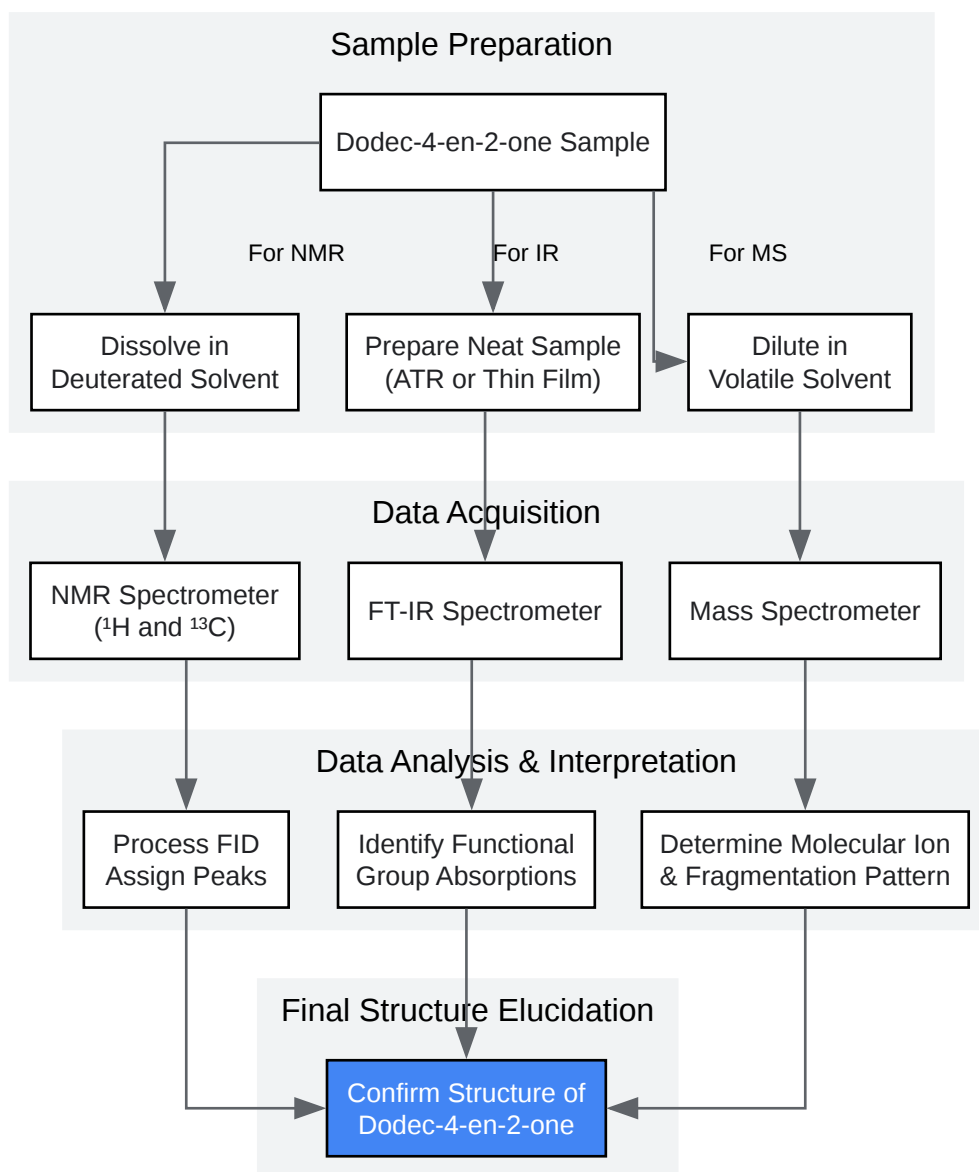
4. Data Acquisition:

- Acquire the mass spectrum, which is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like **Dodec-4-en-2-one**.

Workflow for Spectral Analysis of Dodec-4-en-2-one



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References

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